molecular formula C11H17NO4 B1610271 (S)-N-Boc-1,2,3,6-tetrahydro-2-pyridinecarboxylic acid CAS No. 417726-36-4

(S)-N-Boc-1,2,3,6-tetrahydro-2-pyridinecarboxylic acid

Cat. No. B1610271
CAS RN: 417726-36-4
M. Wt: 227.26 g/mol
InChI Key: SSYLTDCVONDKNS-QMMMGPOBSA-N
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Description

Chemical compounds like “(S)-N-Boc-1,2,3,6-tetrahydro-2-pyridinecarboxylic acid” are typically used in various fields such as pharmaceuticals, chemical research, and more. The “N-Boc” part suggests that it’s a Boc-protected amine, which is a common strategy in organic synthesis to prevent unwanted reactions at the amine group .


Synthesis Analysis

The synthesis of complex organic molecules often involves protecting groups like Boc to prevent unwanted reactions at certain sites in the molecule during specific steps . The exact synthesis process for “(S)-N-Boc-1,2,3,6-tetrahydro-2-pyridinecarboxylic acid” would depend on the starting materials and the specific synthetic route chosen by the chemist.


Molecular Structure Analysis

The molecular structure of a compound like “(S)-N-Boc-1,2,3,6-tetrahydro-2-pyridinecarboxylic acid” can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving “(S)-N-Boc-1,2,3,6-tetrahydro-2-pyridinecarboxylic acid” would depend on the reaction conditions and the other reactants present. As an organic compound containing a carboxylic acid group, it could participate in various reactions typical of carboxylic acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “(S)-N-Boc-1,2,3,6-tetrahydro-2-pyridinecarboxylic acid” can be determined using various analytical techniques. These properties might include solubility, melting point, boiling point, acidity or basicity (pKa), and others .

Scientific Research Applications

Drug Synthesis and Pharmaceutical Research

This compound is extensively used in the synthesis of various pharmaceuticals. Its structure serves as a building block in the creation of a wide range of drugs, particularly those that target the central nervous system (CNS). The compound’s ability to cross the blood-brain barrier (BBB) makes it valuable in the development of CNS medications .

Organic Synthesis Intermediates

In organic chemistry, this compound is utilized as an intermediate for the synthesis of more complex molecules. Its reactive carboxylic acid group allows for further functionalization, making it a versatile reagent in multi-step synthetic routes .

Peptide Coupling Reactions

The compound’s carboxylic acid functionality is crucial for peptide coupling reactions, where it can be used to introduce Boc-protected amine groups into peptide chains. This is particularly important in the synthesis of proteins and enzymes with therapeutic applications .

Material Science

The compound finds applications in material science, particularly in the development of polymers and resins. Its chemical structure can be incorporated into polymer chains to alter their properties, such as increasing flexibility or enhancing thermal stability .

Bioconjugation Techniques

In biochemistry, (S)-N-Boc-1,2,3,6-tetrahydro-2-pyridinecarboxylic acid is used for bioconjugation, where it links biomolecules to other substances, including drugs, fluorescent tags, or polymers. This is essential for creating targeted drug delivery systems and diagnostic tools .

Agricultural Chemistry

The compound is also relevant in agricultural chemistry, where it can be used to synthesize agrochemicals such as pesticides and herbicides. Its structural flexibility allows for the creation of compounds that are specific to certain types of pests or weeds .

Environmental Science

In environmental science, this compound is used in the study of biodegradation processes. Researchers can track its breakdown products to understand how similar compounds decompose in natural settings .

Nanotechnology

Lastly, the compound’s potential in nanotechnology is being explored, particularly in the creation of nanostructured materials. Its ability to form stable structures at the molecular level can be harnessed to develop nanoscale devices and sensors .

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Material Safety Data Sheets (MSDS) provide information on handling, storage, and precautions for safe use .

properties

IUPAC Name

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-7-5-4-6-8(12)9(13)14/h4-5,8H,6-7H2,1-3H3,(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSYLTDCVONDKNS-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC=CCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC=CC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00463752
Record name (2S)-1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00463752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-N-Boc-1,2,3,6-tetrahydro-2-pyridinecarboxylic acid

CAS RN

417726-36-4
Record name (2S)-1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00463752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-N-Boc-1,2,3,6-tetrahydro-2-pyridinecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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